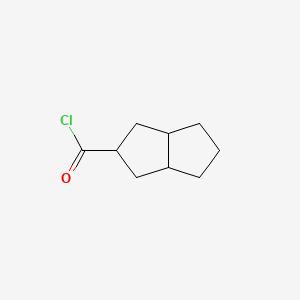
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.141. This compound is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring, and two carboxylic acid groups. The (2S-trans) configuration indicates the specific spatial arrangement of the atoms within the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-methylazetidine-2,4-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The azetidine ring can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,4S)-1-methylazetidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Azetidinedicarboxylic acid, 1-methyl-, (2R-trans)-: Similar structure but different spatial arrangement.
2,4-Azetidinedicarboxylic acid, 1-ethyl-, (2S-trans)-: Similar structure with an ethyl group instead of a methyl group.
2,4-Azetidinedicarboxylic acid, 1-methyl-, (2S-cis)-: Similar structure but different spatial arrangement (cis configuration).
Uniqueness
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid is unique due to its specific (2S-trans) configuration, which can influence its reactivity and interactions with biological targets. This configuration can result in different biological activities compared to its isomers and analogs.
Propiedades
Número CAS |
151131-84-9 |
|---|---|
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.141 |
Nombre IUPAC |
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-7-3(5(8)9)2-4(7)6(10)11/h3-4H,2H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
Clave InChI |
VJBYUWHQQZDFID-IMJSIDKUSA-N |
SMILES |
CN1C(CC1C(=O)O)C(=O)O |
Sinónimos |
2,4-Azetidinedicarboxylicacid,1-methyl-,(2S-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B582892.png)
![Cyclopenta[b]pyrrole-2,3,3a,6(1H)-tetrol, hexahydro-, (2-alpha-,3-alpha-,3a-ba-,6-alpha-,6a-ba-)- (9](/img/new.no-structure.jpg)







![2-[4-[2-(benzhydrylamino)propanoyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile](/img/structure/B582914.png)
